molecular formula C16H17FO4 B3982964 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B3982964
M. Wt: 292.30 g/mol
InChI Key: DXWVYDFVVHKBRB-UHFFFAOYSA-N
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Description

6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a synthetic organic compound characterized by the presence of a fluorobenzoyl group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves a multi-step process. One common method includes the following steps:

    Friedel–Crafts Acylation: The introduction of the 4-fluorobenzoyl group is achieved through a Friedel–Crafts acylation reaction. This involves reacting 4-fluorobenzoyl chloride with a suitable pyran derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Cyclization: The intermediate product undergoes cyclization to form the pyran ring. This step may require specific conditions such as elevated temperatures and the presence of a base to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the carbonyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its fluorobenzoyl group can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable scaffold for developing new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the pyran ring can participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzoyl chloride: Shares the fluorobenzoyl group but lacks the pyran ring.

    3,3,5,5-tetramethyl-2H-pyran-2,4(3H)-dione: Contains the pyran ring but without the fluorobenzoyl group.

Uniqueness

This detailed article provides a comprehensive overview of 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(4-fluorobenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO4/c1-15(2)12(21-14(20)16(3,4)13(15)19)11(18)9-5-7-10(17)8-6-9/h5-8,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWVYDFVVHKBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 2
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 3
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 4
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
Reactant of Route 6
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

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